molecular formula C21H24O7 B11092386 Methyl {2-[(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxyphenyl}acetate

Methyl {2-[(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxyphenyl}acetate

Cat. No.: B11092386
M. Wt: 388.4 g/mol
InChI Key: AIAZYIMBWPXZLQ-UHFFFAOYSA-N
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Description

METHYL 2-{2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-4,5-DIMETHOXYPHENYL}ACETATE is an organic compound with the molecular formula C21H24O7. It is a derivative of phenylacetic acid and is characterized by the presence of multiple methoxy groups attached to the phenyl rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-4,5-DIMETHOXYPHENYL}ACETATE typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to ensure complete conversion of the acid to the ester. The process can be summarized as follows:

    Starting Material: 3,4-Dimethoxyphenylacetic acid

    Reagent: Methanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Conditions: Reflux for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-4,5-DIMETHOXYPHENYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

METHYL 2-{2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-4,5-DIMETHOXYPHENYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-4,5-DIMETHOXYPHENYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity to target proteins. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(3,4-DIMETHOXYPHENYL)ACETATE
  • 3,4-DIMETHOXYPHENYLACETIC ACID
  • 3,4-DIMETHOXYPHENETHYLAMINE

Uniqueness

METHYL 2-{2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-4,5-DIMETHOXYPHENYL}ACETATE is unique due to the presence of multiple methoxy groups and the acetyl linkage, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications in research and industry.

Properties

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxyphenyl]acetate

InChI

InChI=1S/C21H24O7/c1-24-17-7-6-13(9-18(17)25-2)8-16(22)15-12-20(27-4)19(26-3)10-14(15)11-21(23)28-5/h6-7,9-10,12H,8,11H2,1-5H3

InChI Key

AIAZYIMBWPXZLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2CC(=O)OC)OC)OC)OC

Origin of Product

United States

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